Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the chlorophenyl group, and the methyl ester. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure3.Chemical Reactions
As a thiazole, this compound might undergo reactions typical of aromatic heterocycles. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the methyl ester could be hydrolyzed under acidic or basic conditions4.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study on the synthesis and biological evaluation of thiazole derivatives, including those similar to Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, found that these compounds exhibit moderate to good antimicrobial activity. This suggests potential applications in developing new antibacterial agents (Babu et al., 2016).
Corrosion Inhibition
- Research into thiazole-4-carboxylates has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life of metal structures and components in industrial settings (El aoufir et al., 2020).
Structural Analysis
- A specific study focused on the synthesis and X-ray diffraction data of a compound closely related to Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate, providing valuable information on its crystalline structure and potential for further chemical modifications (Güiza et al., 2020).
Anticancer and Antimicrobial Applications
- New thiazole derivatives have been designed, synthesized, and evaluated for their biological activity, including potential anticancer and antimicrobial applications. Such studies underline the therapeutic potential of these compounds in medicine and drug development (Katariya et al., 2021).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider that chlorinated organic compounds can be hazardous and are often regulated78.
Future Directions
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It might also serve as a lead compound for the development of new drugs910.
Please note that this is a general analysis based on the classes of compounds present in “Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate”. For a detailed analysis, specific studies on this exact compound would be needed.
properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-14-10(11(17-7)12(15)16-2)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJNEWPJPSPLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674738 | |
Record name | Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-chlorophenyl)-2-methylthiazole-5-carboxylate | |
CAS RN |
1072944-80-9 | |
Record name | Methyl 4-(3-chlorophenyl)-2-methyl-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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